molecular formula C22H23N3O4 B254902 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

Cat. No. B254902
M. Wt: 393.4 g/mol
InChI Key: AEAPLUJLZIBZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a versatile molecule that has been studied extensively for its potential use in drug discovery, organic synthesis, and material science.

Mechanism of Action

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile exerts its biological effects by inhibiting the chymotrypsin-like activity of the proteasome. This leads to the accumulation of misfolded proteins, which eventually leads to cell death. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to induce apoptosis, a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, which are markers of proteasome inhibition. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to induce the activation of the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins.

Advantages and Limitations for Lab Experiments

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile. One area of interest is the development of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile is a versatile molecule with potential applications in various fields, including drug discovery, organic synthesis, and material science. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile and its derivatives for various applications.

Synthesis Methods

The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile involves the reaction of 1,3-diaminobenzene with ethyl acetoacetate, followed by the addition of 3,4,5-triethoxybenzaldehyde and sodium cyanide. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile.

Scientific Research Applications

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex responsible for protein degradation. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

InChI

InChI=1S/C22H23N3O4/c1-4-27-18-11-14(12-19(28-5-2)21(18)29-6-3)20(26)15(13-23)22-24-16-9-7-8-10-17(16)25-22/h7-12,24-25H,4-6H2,1-3H3

InChI Key

AEAPLUJLZIBZEF-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

Origin of Product

United States

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